molecular formula C8H16O B1311735 (S)-1-Cyclohexylethanol CAS No. 3113-98-2

(S)-1-Cyclohexylethanol

Cat. No. B1311735
Key on ui cas rn: 3113-98-2
M. Wt: 128.21 g/mol
InChI Key: JMSUNAQVHOHLMX-ZETCQYMHSA-N
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Patent
US04727072

Procedure details

A three liter, three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel containing 922 ml of 1.0 molar BH3.THF. 1-Methyl cyclohexanecarboxylic acid (119.2 g; 0.84 m) was added to the reaction vessel and dissolved in 100 ml of THF. The reaction mixture was cooled with an ice bath to 5° C. and the BH3.THF was added dropwise over 25 min maintaining the temperature between 5°-15° C. After the addition was complete, the ice bath was removed. After about five min, the reaction exothermed and foamed violently. A much slower addition rate and constant cooling should help to avoid this exotherm. The reaction was allowed to stir for two hr at RT under nitrogen, then 150 ml of methanol was added cautiously. When the foaming ceased, the reaction was concertrated in vacuo using low heat and the residue was treated with 100 ml of 5% acetic acid. After stirring for thirty min, the reaction was transferred to a one liter separatory funnel, diluted with water (slurry dissolved) and extracted three times with ether. The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine, dried over anhydrous magnesium sulfate, filtered through celite and concentrated in vacuo (low heat) to give 79.09 g of a clear water-white oil. The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg). Most distilled at 90° C. to give 72.11 g of 1-methyl-1-cyclohexylmethanol.
Quantity
922 mL
Type
reactant
Reaction Step One
Quantity
119.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B.[CH2:2]1COCC1.C[C:8]1([C:14]([OH:16])=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>C1COCC1>[CH3:2][CH:14]([CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1)[OH:16] |f:0.1|

Inputs

Step One
Name
Quantity
922 mL
Type
reactant
Smiles
B.C1CCOC1
Step Two
Name
Quantity
119.2 g
Type
reactant
Smiles
CC1(CCCCC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
to stir for two hr at RT under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three liter, three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 5°-15° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
A much slower addition rate
TEMPERATURE
Type
TEMPERATURE
Details
constant cooling should
ADDITION
Type
ADDITION
Details
150 ml of methanol was added cautiously
TEMPERATURE
Type
TEMPERATURE
Details
using low heat
ADDITION
Type
ADDITION
Details
the residue was treated with 100 ml of 5% acetic acid
STIRRING
Type
STIRRING
Details
After stirring for thirty min
CUSTOM
Type
CUSTOM
Details
the reaction was transferred to a one liter separatory funnel
ADDITION
Type
ADDITION
Details
diluted with water (slurry dissolved)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (low heat)
CUSTOM
Type
CUSTOM
Details
to give 79.09 g of a clear water-white oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg)
DISTILLATION
Type
DISTILLATION
Details
Most distilled at 90° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 72.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04727072

Procedure details

A three liter, three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel containing 922 ml of 1.0 molar BH3.THF. 1-Methyl cyclohexanecarboxylic acid (119.2 g; 0.84 m) was added to the reaction vessel and dissolved in 100 ml of THF. The reaction mixture was cooled with an ice bath to 5° C. and the BH3.THF was added dropwise over 25 min maintaining the temperature between 5°-15° C. After the addition was complete, the ice bath was removed. After about five min, the reaction exothermed and foamed violently. A much slower addition rate and constant cooling should help to avoid this exotherm. The reaction was allowed to stir for two hr at RT under nitrogen, then 150 ml of methanol was added cautiously. When the foaming ceased, the reaction was concertrated in vacuo using low heat and the residue was treated with 100 ml of 5% acetic acid. After stirring for thirty min, the reaction was transferred to a one liter separatory funnel, diluted with water (slurry dissolved) and extracted three times with ether. The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine, dried over anhydrous magnesium sulfate, filtered through celite and concentrated in vacuo (low heat) to give 79.09 g of a clear water-white oil. The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg). Most distilled at 90° C. to give 72.11 g of 1-methyl-1-cyclohexylmethanol.
Quantity
922 mL
Type
reactant
Reaction Step One
Quantity
119.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B.[CH2:2]1COCC1.C[C:8]1([C:14]([OH:16])=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>C1COCC1>[CH3:2][CH:14]([CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1)[OH:16] |f:0.1|

Inputs

Step One
Name
Quantity
922 mL
Type
reactant
Smiles
B.C1CCOC1
Step Two
Name
Quantity
119.2 g
Type
reactant
Smiles
CC1(CCCCC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
to stir for two hr at RT under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three liter, three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 5°-15° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
A much slower addition rate
TEMPERATURE
Type
TEMPERATURE
Details
constant cooling should
ADDITION
Type
ADDITION
Details
150 ml of methanol was added cautiously
TEMPERATURE
Type
TEMPERATURE
Details
using low heat
ADDITION
Type
ADDITION
Details
the residue was treated with 100 ml of 5% acetic acid
STIRRING
Type
STIRRING
Details
After stirring for thirty min
CUSTOM
Type
CUSTOM
Details
the reaction was transferred to a one liter separatory funnel
ADDITION
Type
ADDITION
Details
diluted with water (slurry dissolved)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (low heat)
CUSTOM
Type
CUSTOM
Details
to give 79.09 g of a clear water-white oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg)
DISTILLATION
Type
DISTILLATION
Details
Most distilled at 90° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 72.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04727072

Procedure details

A three liter, three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel containing 922 ml of 1.0 molar BH3.THF. 1-Methyl cyclohexanecarboxylic acid (119.2 g; 0.84 m) was added to the reaction vessel and dissolved in 100 ml of THF. The reaction mixture was cooled with an ice bath to 5° C. and the BH3.THF was added dropwise over 25 min maintaining the temperature between 5°-15° C. After the addition was complete, the ice bath was removed. After about five min, the reaction exothermed and foamed violently. A much slower addition rate and constant cooling should help to avoid this exotherm. The reaction was allowed to stir for two hr at RT under nitrogen, then 150 ml of methanol was added cautiously. When the foaming ceased, the reaction was concertrated in vacuo using low heat and the residue was treated with 100 ml of 5% acetic acid. After stirring for thirty min, the reaction was transferred to a one liter separatory funnel, diluted with water (slurry dissolved) and extracted three times with ether. The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine, dried over anhydrous magnesium sulfate, filtered through celite and concentrated in vacuo (low heat) to give 79.09 g of a clear water-white oil. The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg). Most distilled at 90° C. to give 72.11 g of 1-methyl-1-cyclohexylmethanol.
Quantity
922 mL
Type
reactant
Reaction Step One
Quantity
119.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B.[CH2:2]1COCC1.C[C:8]1([C:14]([OH:16])=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>C1COCC1>[CH3:2][CH:14]([CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1)[OH:16] |f:0.1|

Inputs

Step One
Name
Quantity
922 mL
Type
reactant
Smiles
B.C1CCOC1
Step Two
Name
Quantity
119.2 g
Type
reactant
Smiles
CC1(CCCCC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
to stir for two hr at RT under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three liter, three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 5°-15° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
A much slower addition rate
TEMPERATURE
Type
TEMPERATURE
Details
constant cooling should
ADDITION
Type
ADDITION
Details
150 ml of methanol was added cautiously
TEMPERATURE
Type
TEMPERATURE
Details
using low heat
ADDITION
Type
ADDITION
Details
the residue was treated with 100 ml of 5% acetic acid
STIRRING
Type
STIRRING
Details
After stirring for thirty min
CUSTOM
Type
CUSTOM
Details
the reaction was transferred to a one liter separatory funnel
ADDITION
Type
ADDITION
Details
diluted with water (slurry dissolved)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (low heat)
CUSTOM
Type
CUSTOM
Details
to give 79.09 g of a clear water-white oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg)
DISTILLATION
Type
DISTILLATION
Details
Most distilled at 90° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 72.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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